2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethanol;hydrochloride
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Overview
Description
2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethanol;hydrochloride is a compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxynaphthalene moiety attached to a piperazine ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethanol;hydrochloride typically involves the following steps:
Formation of the Methoxynaphthalene Intermediate: The methoxynaphthalene moiety can be synthesized through the methylation of naphthol using methyl iodide in the presence of a base such as potassium carbonate.
Attachment to Piperazine: The methoxynaphthalene intermediate is then reacted with piperazine in a nucleophilic substitution reaction. This step often requires a solvent like ethanol and a catalyst such as palladium on carbon.
Introduction of the Ethanol Group: The resulting product is further reacted with ethylene oxide to introduce the ethanol group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the compound with fewer double bonds or nitro groups.
Substitution: Derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethanol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with adrenergic receptors.
Pharmacology: The compound is used in pharmacological studies to understand its binding affinity and activity at various receptors.
Biology: It is employed in biological assays to investigate its effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of new drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethanol;hydrochloride involves its interaction with molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also interacts with adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it shares structural similarities with the compound.
Urapidil: An antihypertensive agent that acts on adrenergic receptors.
Uniqueness
2-[4-[(4-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethanol;hydrochloride is unique due to its specific methoxynaphthalene moiety, which imparts distinct pharmacological properties. Its ability to modulate adrenergic receptors with high affinity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(4-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-22-18-7-6-15(16-4-2-3-5-17(16)18)14-20-10-8-19(9-11-20)12-13-21;/h2-7,21H,8-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGASUPISXDDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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